N-benzyl-3-(2-hydroxyphenyl)-3-phenylpropanamide
Description
N-benzyl-3-(2-hydroxyphenyl)-3-phenylpropanamide is an organic compound that belongs to the class of amides It features a benzyl group attached to the nitrogen atom, a hydroxyphenyl group, and a phenyl group on the propanamide backbone
Properties
IUPAC Name |
N-benzyl-3-(2-hydroxyphenyl)-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO2/c24-21-14-8-7-13-19(21)20(18-11-5-2-6-12-18)15-22(25)23-16-17-9-3-1-4-10-17/h1-14,20,24H,15-16H2,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LECPPUWLQNRGJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-(2-hydroxyphenyl)-3-phenylpropanamide typically involves the following steps:
Starting Materials: Benzylamine, 2-hydroxybenzaldehyde, and phenylacetic acid.
Condensation Reaction: The initial step involves the condensation of benzylamine with 2-hydroxybenzaldehyde to form an imine intermediate.
Reduction: The imine intermediate is then reduced to form the corresponding amine.
Amidation: The final step involves the reaction of the amine with phenylacetic acid under dehydrating conditions to form this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-benzyl-3-(2-hydroxyphenyl)-3-phenylpropanamide can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones.
Reduction: The compound can be reduced at the amide bond to form the corresponding amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-benzyl-3-(2-hydroxyphenyl)-3-phenylpropanamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.
Materials Science: The compound can be used as a building block for the synthesis of polymers and other advanced materials.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of N-benzyl-3-(2-hydroxyphenyl)-3-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the benzyl and phenyl groups can engage in hydrophobic interactions, stabilizing the compound within the binding pocket.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-3-phenylpropanamide: Lacks the hydroxyphenyl group, which may reduce its binding affinity in biological systems.
3-(2-hydroxyphenyl)-3-phenylpropanamide: Lacks the benzyl group, potentially altering its pharmacokinetic properties.
Uniqueness
N-benzyl-3-(2-hydroxyphenyl)-3-phenylpropanamide is unique due to the presence of both the hydroxyphenyl and benzyl groups, which contribute to its distinct chemical and biological properties. This combination allows for versatile interactions in various chemical reactions and biological systems, making it a valuable compound for research and industrial applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
